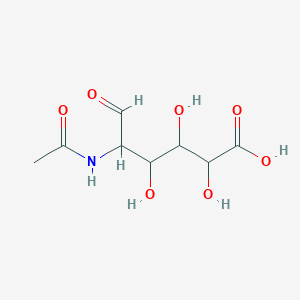

D-Glucuronsäure, 2-(Acetylamino)-2-desoxy-

Übersicht

Beschreibung

Polysaccharide Y4113 is a unique polymer of glucose molecules that has been studied for its potential applications in the fields of biochemistry, physiology, and medicine. It has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments. This article will discuss the synthesis method of Y4113, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Wissenschaftliche Forschungsanwendungen

Anti-Oxidation

D-Glucuronsäure ist ein Glukose-Derivat mit ausgezeichneten Antioxidations-Eigenschaften . Sie kann dazu beitragen, freie Radikale zu neutralisieren und oxidativen Stress zu reduzieren, was für die Aufrechterhaltung der allgemeinen Gesundheit und die Vorbeugung verschiedener Krankheiten von Vorteil ist.

Behandlung von Lebererkrankungen

Es wurde festgestellt, dass D-Glucuronsäure wichtige Anwendungen in der medizinischen Behandlung von Lebererkrankungen hat . Sie kann sich mit endogenen und exogenen toxischen Substanzen wie Phenol und Hydroxyl sowie Amino- und Alkoholgruppen in der Leber verbinden, um Uronensäuresubstanzen zu bilden , wodurch ihre Wasserlöslichkeit erhöht und ihre Ausscheidung über den Nierenuhrin oder Schweiß gefördert wird .

Behandlung von Hyperlipidämie

D-Glucuronsäure wird auch bei der Behandlung von Hyperlipidämie eingesetzt . Sie kann dazu beitragen, die Blutfettwerte zu senken und so das Risiko für Herz-Kreislauf-Erkrankungen zu verringern.

Kosmetikindustrie

Polysaccharide, einschließlich D-Glucuronsäure, sollen verschiedene kosmetische Aktivitäten wie Feuchtigkeitsspende, Aufhellung, Anti-Aging und Hautreparatur haben . Sie werden zu einem wichtigen Forschungsthema in der Kosmetikindustrie .

Biokatalyse

Die traditionellen Produktionsmethoden von D-Glucuronsäure umfassen hauptsächlich die natürliche Extraktion und chemische Synthese, die die wachsende Marktnachfrage nicht mehr decken können . Die Produktion von D-Glucuronsäure durch Biokatalyse ist aufgrund ihrer hohen Effizienz und Umweltfreundlichkeit zu einer vielversprechenden Alternativmethode geworden .

Nanopartikelbildung

Polysaccharide, einschließlich D-Glucuronsäure, werden bei der Bildung von Nanopartikeln verwendet <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://

Wirkmechanismus

Target of Action

D-Glucuronic acid, 2-(acetylamino)-2-deoxy-, also known as Polysaccharide Y4113, is a glucose derivative that has been found to have a wide range of biological targets. Its primary targets include various endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver . These substances are combined with D-glucuronic acid and its derivatives to produce uronic acid substances .

Mode of Action

The compound interacts with its targets by combining with them to form uronic acid substances . This process increases the water solubility of these substances, promoting their excretion through renal urine or sweat . This mechanism of action is particularly beneficial in the treatment of liver diseases .

Biochemical Pathways

D-Glucuronic acid is generated through the oxidation of the primary alcohol hydroxyl group of glucose into a carboxyl group . This process involves various biochemical pathways, including single enzyme catalysis, multi-enzyme cascade, whole cell catalysis, and co-culture . The intervention of some special catalysts also plays a role in these pathways .

Pharmacokinetics

It is known that the compound is rapidly absorbed into the bloodstream after oral administration . The production methods of D-glucuronic acid, including natural extraction and chemical synthesis, can influence its ADME properties .

Result of Action

The action of D-Glucuronic acid, 2-(acetylamino)-2-deoxy-, results in increased water solubility of various toxic substances, promoting their excretion and thus reducing their harmful effects . This action is particularly beneficial in the treatment of liver diseases . The compound also has anti-inflammatory and antibacterial effects .

Safety and Hazards

Zukünftige Richtungen

Polysaccharides are getting more attention because they exhibit a wide range of biological and pharmacological activities . Challenges and limitations for polysaccharides in pharmaceutical utilities are discussed as well . Major challenges, recent innovations, and future directions in polysaccharide research are also summarized .

Biochemische Analyse

Biochemical Properties

Polysaccharides, including Polysaccharide Y4113, can interact with various enzymes, proteins, and other biomolecules. These interactions can be physical, such as binding or encapsulation, or chemical, such as enzymatic reactions . The nature of these interactions can influence the biochemical reactions in which Polysaccharide Y4113 participates .

Cellular Effects

Polysaccharide Y4113 may have significant effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Polysaccharide Y4113 involves its interactions with biomolecules at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms through which Polysaccharide Y4113 exerts its effects are still being explored.

Temporal Effects in Laboratory Settings

The effects of Polysaccharide Y4113 can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Polysaccharide Y4113 can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Polysaccharide Y4113 may be involved in various metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Polysaccharide Y4113 is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(2S,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO7/c1-3(11)9-4(2-10)5(12)6(13)7(14)8(15)16/h2,4-7,12-14H,1H3,(H,9,11)(H,15,16)/t4-,5+,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWZJOSNNICZJE-VZFHVOOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34047-66-0 | |

| Record name | N-Acetylglucosaminuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034047660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

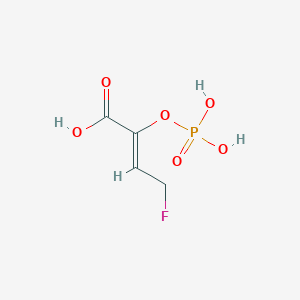

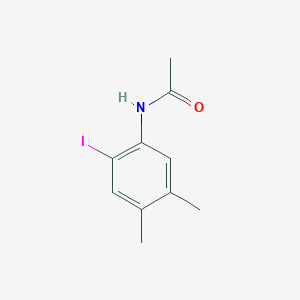

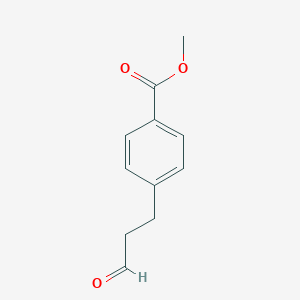

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

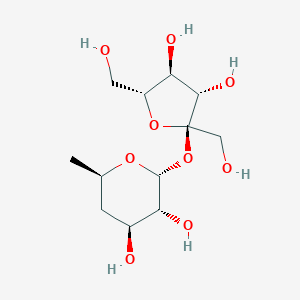

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)

![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)